2'-{[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl}biphenyl-2-carboxylic acid
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Overview
Description
2’-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}-[1,1’-BIPHENYL]-2-CARBOXYLIC ACID is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2’-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}-[1,1’-BIPHENYL]-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in the presence of dimethylformamide (DMF) as a solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety. Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts, and controlled temperatures.
Scientific Research Applications
2’-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}-[1,1’-BIPHENYL]-2-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity. The benzimidazole moiety is known to interact with DNA, proteins, and other biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer drug.
Properties
Molecular Formula |
C27H19N3O3 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[2-[[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]benzoic acid |
InChI |
InChI=1S/C27H19N3O3/c31-26(21-12-3-1-10-19(21)20-11-2-4-13-22(20)27(32)33)28-18-9-7-8-17(16-18)25-29-23-14-5-6-15-24(23)30-25/h1-16H,(H,28,31)(H,29,30)(H,32,33) |
InChI Key |
LYBRIKXIELBQAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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